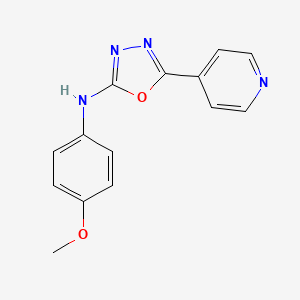
N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPO belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
- Compounds including N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine have demonstrated significant antimicrobial and anticancer properties. In a study, similar oxadiazole analogs showed notable antiproliferative activity against various human cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Specifically, one of the compounds exhibited high selectivity towards non-small cell lung cancer and displayed potent growth inhibition in assays. These compounds also demonstrated substantial antibacterial and antifungal activities (Ahsan & Shastri, 2015).
Antibacterial Activity
- Another study synthesized oxadiazole derivatives, including those related to N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, and evaluated their antibacterial activity. The results demonstrated that many of the synthesized compounds had significant antibacterial properties, suggesting potential use as antibacterial candidate drugs (Hu et al., 2005).
Anticancer Potential
- Further research on similar oxadiazole analogs has shown promising antiproliferative effects against a range of cancer cell lines. Some compounds have demonstrated higher effectiveness than standard cancer drugs, highlighting their potential as anticancer agents. These studies also include assessments of the compounds' free radical scavenging activity and interactions with cancer-related enzymes (Ahsan et al., 2018).
Electrochromic and Optoelectronic Properties
- Oxadiazole derivatives, including those similar to N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, have been used in the development of organic light-emitting diodes (LEDs). These compounds serve as efficient hole-blocking materials, contributing to the improved performance of LEDs. Their electrochromic and optoelectronic properties make them suitable for various electronic applications (Wang et al., 2001).
Antitubercular Activity
- In a study focused on oxadiazole derivatives, compounds similar to N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine were synthesized and evaluated for their anti-tubercular activity. The results indicated high efficacy against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Raval et al., 2014).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-19-12-4-2-11(3-5-12)16-14-18-17-13(20-14)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQBSHDWWVHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

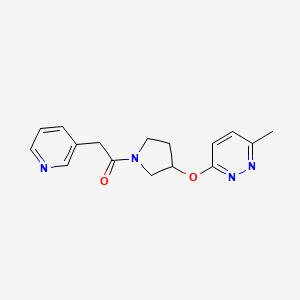
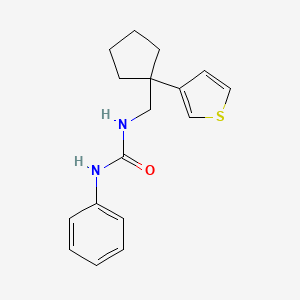
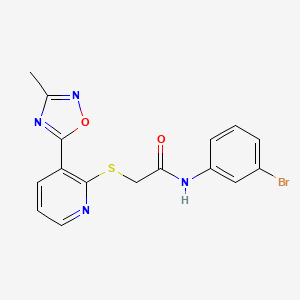

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)


![N-(3,5-dimethylphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739368.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739369.png)

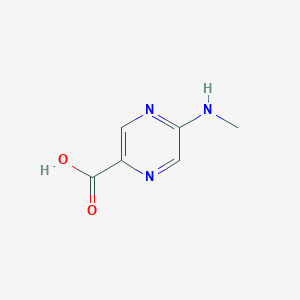
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2739376.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)